7-[3-Pyridyl(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol
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Overview
Description
7-[3-Pyridyl(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol is a complex organic compound that features a quinoline core structure substituted with a pyridyl-thiazole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both quinoline and thiazole rings in its structure suggests that it may exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-Pyridyl(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Final Coupling: The final step involves the coupling of the pyridyl-thiazole moiety with the quinoline core, typically through a Mannich reaction involving formaldehyde and a secondary amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
7-[3-Pyridyl(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline ring or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline or thiazole derivatives.
Substitution: Various substituted quinoline or thiazole derivatives depending on the reagents used.
Scientific Research Applications
7-[3-Pyridyl(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to the biological activities associated with quinoline and thiazole derivatives.
Pharmacology: It is investigated for its potential to interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.
Materials Science: The compound’s unique structure makes it a potential candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand the mechanisms of action of quinoline and thiazole-based drugs, providing insights into their pharmacodynamics and pharmacokinetics.
Mechanism of Action
The mechanism of action of 7-[3-Pyridyl(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division, leading to its potential anticancer activity.
Receptor Binding: It can bind to receptors such as G-protein coupled receptors (GPCRs) and ion channels, modulating their activity and leading to various pharmacological effects.
Pathway Modulation: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Thiazole Derivatives: Compounds like ritonavir (an antiretroviral drug) and abafungin (an antifungal agent).
Uniqueness
7-[3-Pyridyl(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol is unique due to its combined quinoline and thiazole structure, which imparts a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H14N4OS |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
7-[pyridin-3-yl-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C18H14N4OS/c23-17-14(6-5-12-3-2-8-20-16(12)17)15(13-4-1-7-19-11-13)22-18-21-9-10-24-18/h1-11,15,23H,(H,21,22) |
InChI Key |
GRQALDDEXYEUFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(C3=CN=CC=C3)NC4=NC=CS4)O)N=C1 |
Origin of Product |
United States |
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